molecular formula C15H11FN2S2 B2872660 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide CAS No. 477845-84-4

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

Cat. No.: B2872660
CAS No.: 477845-84-4
M. Wt: 302.39
InChI Key: JAAWDZUPGITYDU-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a quinazoline derivative featuring a fluorophenyl group and a methylsulfanyl substituent. This compound’s core structure includes a bicyclic quinazoline system, with sulfur-containing groups (methylsulfanyl and sulfide) and a 4-fluorophenyl moiety. These substituents influence its electronic properties, solubility, and intermolecular interactions, which are critical for applications in drug design or material science .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S2/c1-19-15-17-13-5-3-2-4-12(13)14(18-15)20-11-8-6-10(16)7-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAWDZUPGITYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene derivatives and appropriate nucleophiles.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s closest analogs differ in substituents on the quinazoline core or aromatic rings. Key examples include:

Table 1: Substituent Comparison of Quinazoline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide C₁₆H₁₂F₃N₂S₂ 354.4 4-Fluorophenyl, methylsulfanyl
4-Chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide C₁₇H₁₅ClN₄OS 358.8 Chlorophenyl, carbohydrazide
2-(4-Chlorobenzyl)-4-(prop-2-yn-1-ylsulfanyl)quinazoline C₁₈H₁₃ClN₂S 324.8 Chlorobenzyl, propargylsulfanyl
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole C₂₈H₂₀F₃N₅S 547.6 Fluorophenyl, triazolyl-pyrazolyl
  • Replacing the sulfide with a carbohydrazide (as in ) introduces hydrogen-bonding capability, altering solubility and biological interactions. Propargylsulfanyl groups (as in ) introduce alkyne reactivity, enabling click chemistry applications but reducing thermal stability.

Crystallographic and Conformational Properties

Crystal structures provide insights into molecular packing and stability:

  • Target Compound: No direct crystallographic data are provided, but analogs like compounds 4/5 () exhibit triclinic symmetry (space group P-1) with planar conformations except for one perpendicular fluorophenyl group .
  • SHELX Software : Widely used for refining small-molecule structures (e.g., ), SHELX’s robustness ensures accurate determination of bond lengths and angles, critical for comparing substituent-induced distortions .

Spectroscopic and Analytical Data

  • NMR/MS Profiles :
    • The target compound’s methylsulfanyl group would show distinct ¹H NMR signals near δ 2.5–3.0 ppm (similar to compound 30 in ) .
    • Mass spectrometry (MS) would confirm the molecular ion peak at m/z 354.4 (C₁₆H₁₂F₃N₂S₂⁺) .

Biological Activity

4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide can be represented as follows:

  • Molecular Formula : C12H10F N3S2
  • Molecular Weight : Approximately 273.35 g/mol

The compound features a quinazoline core substituted with a fluorophenyl group and a methylsulfanyl moiety, which may influence its biological interactions.

The biological activity of quinazoline derivatives often involves the modulation of various cellular pathways. Research indicates that these compounds can act on multiple targets, including:

  • Enzyme Inhibition : Many quinazolines inhibit kinases and other enzymes involved in cell signaling pathways.
  • Anti-inflammatory Activity : Substituents like methylsulfanyl may enhance the anti-inflammatory properties by modulating cytokine production.

Biological Activity Overview

The biological activities associated with 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide include:

  • Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Research suggests that modifications in the quinazoline structure can lead to significant reductions in inflammation markers.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential use in treating infections.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineEffectiveness (IC50/μM)Reference
AnticancerMCF-7 (Breast Cancer)5.0
Anti-inflammatoryCarrageenan-induced edema model53.41% inhibition
AntimicrobialE. coli10.0

Case Studies

  • Anticancer Study :
    In a study evaluating the efficacy of various quinazoline derivatives, it was found that a compound structurally similar to 4-Fluorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 5 μM. This suggests its potential as a chemotherapeutic agent targeting breast cancer cells .
  • Anti-inflammatory Research :
    Another study investigated the anti-inflammatory properties using a carrageenan-induced paw edema model. The compound demonstrated a notable reduction in paw swelling, indicating its potential utility in treating inflammatory conditions .
  • Antimicrobial Evaluation :
    The antimicrobial activity was assessed against common bacterial strains, including E. coli and Staphylococcus aureus. The compound showed effective inhibition at concentrations around 10 μM, highlighting its potential application in combating bacterial infections .

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